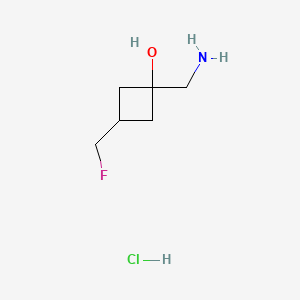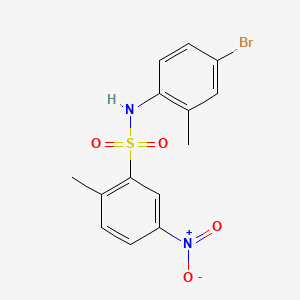
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone, also known as CQPE, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including anti-cancer therapy, anti-inflammatory therapy, and neuroprotection. In anti-cancer therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroprotection, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to protect against oxidative stress and reduce neuronal damage.
Mécanisme D'action
The mechanism of action of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect against oxidative stress. In vivo studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can reduce tumor growth, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone in lab experiments is its high potency and specificity. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity profile, and the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone could enhance its therapeutic potential.
Méthodes De Synthèse
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can be synthesized through a series of chemical reactions starting from 5-chloro-8-hydroxyquinoline. The first step involves the conversion of 5-chloro-8-hydroxyquinoline to 5-chloro-8-nitroquinoline, followed by reduction to 5-chloro-8-aminoquinoline. The amino group is then protected with a Boc group, and the resulting compound is reacted with pyrrolidine-1-carbonyl chloride to form 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone.
Propriétés
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-6-13(15-11(12)4-3-7-17-15)20-10-14(19)18-8-1-2-9-18/h3-7H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOWHLPIYOYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)
![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)

![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
